Bienvenue dans la boutique en ligne BenchChem!

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid

Impurity Profiling Structure-Activity Relationship Regulatory Compliance

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid (CAS 1797008-83-3, TRC Cat. No.

Molecular Formula C16H20O5
Molecular Weight 292.331
CAS No. 1797008-83-3
Cat. No. B584479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid
CAS1797008-83-3
Molecular FormulaC16H20O5
Molecular Weight292.331
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC(=O)O)O
InChIInChI=1S/C16H20O5/c17-14(18)11-21-15(19)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,20H,2,5-6,9-11H2,(H,17,18)
InChIKeyPFAJVQTUVNVZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid (CAS 1797008-83-3): Identity, Regulatory Status, and the Case for Selective Sourcing


2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid (CAS 1797008-83-3, TRC Cat. No. C988080) is a glycolic acid ester derivative of phenylcyclohexylglycolic acid, classified as a structurally characterized impurity of the antimuscarinic drug oxybutynin [1]. Its identity is confirmed by the molecular formula C₁₆H₂₀O₅ and a molecular weight of 292.33 g/mol . Unlike the pharmacopeial oxybutynin related compounds (USP RC A, B, C), this compound is not listed in the current USP or EP monographs for oxybutynin chloride, making its sourcing critical for laboratories that must identify, quantify, or control non-pharmacopeial, process-specific impurities during ANDA submissions, stability studies, or method validation [2].

Why 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid Cannot Be Substituted by Standard Oxybutynin Pharmacopeial Reference Standards


Generic substitution of this compound with the more common pharmacopeial reference standards—such as Oxybutynin Related Compound A (phenylcyclohexylglycolic acid, CAS 4335-77-7) or Related Compound B (methyl ester, CAS 10399-13-0)—fails for two fundamental reasons. First, this compound carries a terminal free carboxylic acid functionality via a glycolic acid ester linkage, a structural feature absent in the methyl/ethyl esters or the free acid form . This structural dissimilarity directly impacts chromatographic retention time, ionization efficiency in LC–MS, and UV spectral properties, meaning it cannot co-elute or serve as a surrogate standard for the other [1]. Second, it is categorized as a non-pharmacopeial, process-specific impurity; its presence and quantification are often required by ICH Q3A/Q3B guidelines as part of an impurity profile distinct from the official USP/EP specified compounds [2]. Using a pharmacopeial standard to represent this compound results in inaccurate purity assessment and regulatory non-compliance.

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid: Direct and Cross-Study Comparator Quantitative Evidence


Structural Differentiation: Glycolic Acid Ester vs. Free Acid and Simple Alkyl Esters

The target compound is the glycolic acid ester of phenylcyclohexylglycolic acid (C₁₆H₂₀O₅, MW 292.33), whereas Oxybutynin Related Compound A (USP RC A) is the free acid (C₁₄H₁₈O₃, MW 234.29) and Related Compound B (USP RC B) is the methyl ester (C₁₅H₂₀O₃, MW 248.32) . The presence of an additional carboxylic acid group in the target compound increases the molecular weight by 58.04 Da relative to RC A and 44.01 Da relative to RC B, and introduces a second ionizable moiety (pKa ~3-4 for the terminal –COOH) [1]. This structural difference mandates unique HPLC retention behavior and distinct MS fragmentation pathways, validated by the separation of all five oxybutynin-related impurities, including enantiomers, in under 12 minutes using a cyclodextrin-MEEKC system [2].

Impurity Profiling Structure-Activity Relationship Regulatory Compliance

Physical Form and Handling: Colourless Thick Oil vs. Crystalline Solid Comparators

The target compound is a Colourless Thick Oil with hygroscopic properties, requiring storage at 4°C [1]. In contrast, Oxybutynin Related Compound A is a crystalline solid (white powder) stored at room temperature , and Related Compound B (methyl ester) is also a neat solid/liquid depending on purity . This physical state difference directly impacts sample preparation: the oil form necessitates careful gravimetric or volumetric handling (density ~1.15 g/mL estimated) to achieve precise stock solution concentrations, whereas the solid USP standards are weighed directly. The hygroscopic nature further requires controlled humidity handling to prevent mass gain and ensure analytical accuracy [1].

Formulation Development Sample Preparation Analytical Method Development

Solubility Differential: Limited DMSO/Methanol Solubility and Implications for Method Solvent Selection

The target compound exhibits slight solubility in DMSO and Methanol [1]. In comparison, the free acid (USP RC A) is freely soluble in methanol and acetonitrile, and the methyl ester (USP RC B) is highly soluble in common organic solvents . This solubility differential means that the standard mobile phases used for pharmacopeial oxybutynin impurity assays (e.g., phosphate buffer:acetonitrile mixtures) may not fully dissolve this compound at the required stock concentrations (typically 0.1–1.0 mg/mL). Sonication and/or the addition of a small percentage of DMSO may be required, which in turn can affect peak shape and column performance [2].

Solubility Method Validation Sample Preparation

Regulatory Classification: Non-Pharmacopeial Process Impurity vs. Official USP Reference Standards

The target compound is a non-pharmacopeial impurity absent from the USP Oxybutynin Chloride monograph, which lists only Related Compound A, B, and C as official reference standards [1]. The European Pharmacopoeia (EP) similarly lists Impurity D (free acid) and Impurity B (diphenyl analogue) but does not include this glycolic acid ester [2]. This means that for ANDA or DMF submissions, sponsors must independently synthesize, characterize, and validate methods for this impurity, as no compendial standard exists. In contrast, the official USP standards are readily available with full characterization data and assigned relative retention times (e.g., RRT 1.6 for RC A relative to oxybutynin) [1].

Regulatory Affairs ANDA Filing Pharmacopeial Compliance

Optimal Procurement and Application Scenarios for 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid (CAS 1797008-83-3)


ANDA and DMF Filing: Non-Pharmacopeial Impurity Identification and Quantification

Generic drug manufacturers developing oxybutynin chloride formulations must identify and control all impurities above the ICH Q3A/Q3B identification threshold (0.1% for drug product, 0.05% for drug substance). Since this glycolic acid ester impurity is not a USP/EP compendial standard, sponsors must procure a characterized reference standard to establish identity, determine relative response factor (RRF), and validate the HPLC/LC-MS analytical method [1]. This compound's distinct structure (free –COOH) and different MS fragmentation pattern make it essential for comprehensive impurity profiling in the Common Technical Document (CTD) Module 3.2.S.3.2 [2].

Forced Degradation (Stress) Studies to Differentiate Hydrolytic vs. Oxidative Degradation Pathways

Oxybutynin is susceptible to both hydrolysis (yielding phenylcyclohexylglycolic acid) and oxidation (yielding N-oxide and other rearrangement products) [3]. The glycolic acid ester impurity arises specifically from the esterification of the hydrolysis product with glycolic acid, representing a distinct pathway. By using the isolated reference standard, analytical development scientists can assign this peak in stressed-sample chromatograms, calculate mass balance, and demonstrate method specificity according to ICH Q2(R1) [2]. Its chromatographic resolution from the free acid (USP RC A) and methyl ester (USP RC B) validates method selectivity [4].

LC-MS/MS Method Development: Unique Multiple Reaction Monitoring (MRM) Transitions

For high-sensitivity quantification in biological matrices or cleaning validation, an LC-MS/MS method is often preferred. The target compound's unique precursor ion [M+H]+ at m/z 293.14 and the characteristic product ion from the neutral loss of the glycolic acid moiety (loss of 76 Da, yielding the cyclohexylphenylglycolic acid fragment) provide a distinct MRM transition not shared by any pharmacopeial impurity . This selectivity allows trace-level quantification (LOQ < 0.05%) without interference from the parent drug or other related substances, provided a certified reference standard is used for calibration [2].

Stability-Indicating Method Validation: Specificity and Forced Degradation Peak Purity

During stability studies of oxybutynin extended-release tablets or transdermal patches, unknown impurities must be identified and tracked. The glycolic acid ester impurity, with its distinct UV λ_max (~210–220 nm, predicted from the aromatic chromophore) and retention time, must be resolved from oxybutynin (RRT ~1.0) and the known degradation products. Its procurement as a pure reference standard enables peak purity analysis using diode array detection (DAD) and confirms that no co-eluting degradants compromise the quantitation of the active pharmaceutical ingredient [3][4].

Quote Request

Request a Quote for 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.